

# An In-depth Technical Guide to 1-Cyclohexylethanamine: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: **1-Cyclohexylethanamine**

Cat. No.: **B3024940**

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This technical guide provides a comprehensive overview of **1-Cyclohexylethanamine**, a pivotal chiral amine in modern organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, stereoisomers, synthetic methodologies, and critical applications, particularly in the pharmaceutical and agrochemical industries.

## Introduction: The Significance of 1-Cyclohexylethanamine

**1-Cyclohexylethanamine**, a primary amine with a cyclohexyl substituent, is a valuable chiral building block in synthetic organic chemistry.<sup>[1][2]</sup> Its structure, featuring a stereocenter adjacent to the amino group, makes it an indispensable tool for introducing chirality into molecules. This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug is often dictated by its specific stereochemistry.<sup>[3][4]</sup> The (S)-(+) and (R)-(-) enantiomers of **1-Cyclohexylethanamine** are widely used as resolving agents for racemic mixtures of carboxylic acids and as precursors for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).<sup>[3][5]</sup>

The cyclohexyl group imparts unique lipophilic properties to the molecule, which can be advantageous in drug design and formulation.<sup>[2]</sup> Furthermore, its application extends to the agrochemical sector, where it serves as an intermediate in the production of specialized

herbicides and pesticides.<sup>[1]</sup> This guide will explore the fundamental physical and chemical characteristics that underpin the utility of this versatile compound.

## Physicochemical Properties

The physical and chemical properties of **1-Cyclohexylethanamine** are crucial for its handling, application in synthesis, and purification. The properties of the racemic mixture and its individual enantiomers are summarized below.

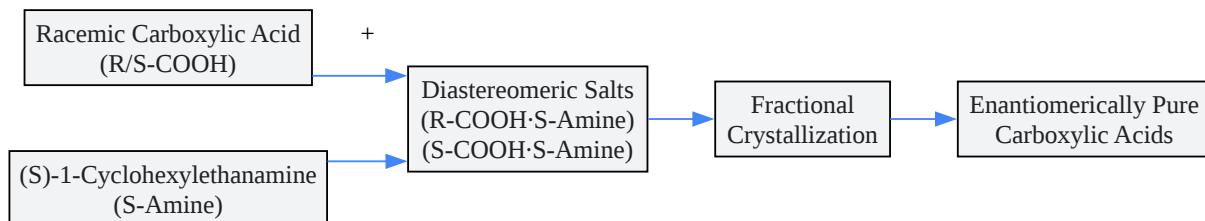
Property	(S)-(+)-1-Cyclohexylethana mine	(R)-(-)-1-Cyclohexylethana mine	Racemic 1-Cyclohexylethana mine
Molecular Formula	C <sub>8</sub> H <sub>17</sub> N <sup>[1]</sup>	C <sub>8</sub> H <sub>17</sub> N <sup>[2]</sup>	C <sub>8</sub> H <sub>17</sub> N <sup>[6]</sup>
Molecular Weight	127.23 g/mol <sup>[1]</sup>	127.23 g/mol <sup>[2]</sup>	127.23 g/mol <sup>[6]</sup>
Appearance	Colorless to almost colorless clear liquid <sup>[1]</sup>	Colorless to light yellow liquid <sup>[2]</sup>	Liquid
CAS Number	17430-98-7 <sup>[1]</sup>	5913-13-3 <sup>[2]</sup>	54423-01-7 <sup>[6]</sup>
Density	0.856 g/mL at 25 °C <sup>[7]</sup> [8]	0.866 g/mL at 20 °C	~0.87 g/mL <sup>[1][2]</sup>
Boiling Point	60 °C at 12 mmHg <sup>[7]</sup> [8]	177-178 °C	176-178 °C <sup>[5]</sup>
Melting Point	-15 °C (estimate) <sup>[8]</sup>	Not specified	Not specified
Refractive Index	n <sub>20/D</sub> 1.4614 <sup>[7][8]</sup>	Not specified	Not specified
Optical Rotation	[α] <sub>25/D</sub> +3.5° (neat) <sup>[7]</sup>	[α] <sub>20/D</sub> -3.8±0.3° (neat)	Not applicable
pKa	10.89 ± 0.29 (Predicted) <sup>[8]</sup>	Not specified	Not specified
Solubility	Insoluble in water; Miscible with acetone, chloroform, dimethyl sulfoxide, ethanol, methanol, ether, petroleum ether, and dichloromethane. <sup>[5]</sup>	Insoluble in water; Miscible with various organic solvents. <sup>[5]</sup>	Insoluble in water. <sup>[5]</sup>

## Chemical Reactivity and Applications

As a primary amine, **1-Cyclohexylethananamine** exhibits characteristic reactivity, primarily centered around the nucleophilic nitrogen atom. Its chirality is the cornerstone of its most significant applications.

## Chiral Resolving Agent

A prominent application of **1-Cyclohexylethanamine** is in the resolution of racemic carboxylic acids.<sup>[3]</sup> The chiral amine reacts with a racemic acid to form a pair of diastereomeric salts. These salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.



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Caption: Diastereomeric salt formation for chiral resolution.

This classical resolution technique remains a robust and scalable method for obtaining enantiomerically pure compounds.

## Chiral Building Block in Synthesis

**1-Cyclohexylethanamine** serves as a crucial chiral building block for the synthesis of complex molecules with high stereoselectivity.<sup>[1][2]</sup> It is particularly valuable in the development of pharmaceuticals, where a specific enantiomer is often responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.<sup>[3][4]</sup>

Its applications in drug development include its use as an intermediate in the synthesis of anti-cancer agents.<sup>[3][4]</sup> The cyclohexyl group can contribute to the biological activity of the final molecule through hydrophobic interactions with target receptors.<sup>[3]</sup>

## Chiral Auxiliary

The amine can be temporarily incorporated into a prochiral molecule to direct a subsequent chemical transformation in a stereoselective manner. After the desired stereocenter is created,

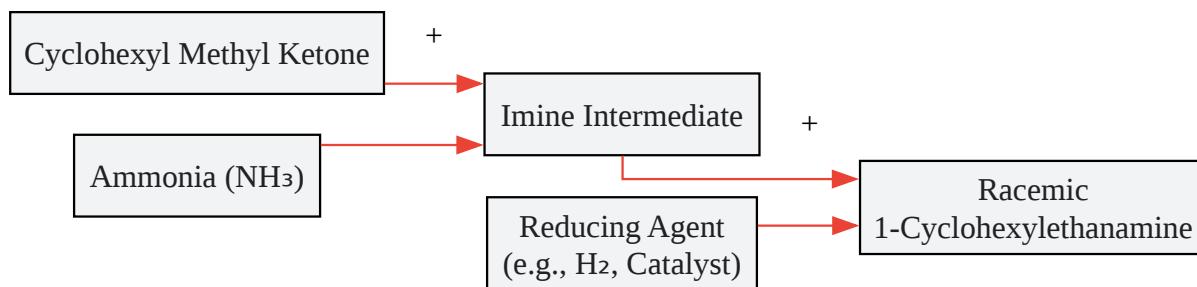
the chiral auxiliary can be cleaved and recovered. This approach is fundamental in asymmetric synthesis.<sup>[2]</sup>

## Synthesis of 1-Cyclohexylethanamine

The industrial production of **1-Cyclohexylethanamine** typically involves two key strategies: asymmetric synthesis to directly obtain a specific enantiomer, or the synthesis of the racemic mixture followed by chiral resolution.

### Reductive Amination of Cyclohexyl Methyl Ketone

A common method for synthesizing the racemic mixture is the reductive amination of cyclohexyl methyl ketone.<sup>[3]</sup> This reaction involves the condensation of the ketone with an ammonia source to form an imine, which is then reduced to the corresponding amine.



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Caption: Synthesis via reductive amination.

Various reducing agents can be employed, including catalytic hydrogenation (e.g., with Raney nickel or palladium on carbon) or hydride reagents like sodium cyanoborohydride.<sup>[3]</sup>

Enantioselective synthesis can be achieved by using a chiral catalyst or a chiral auxiliary during the reduction step.<sup>[3]</sup>

### Chiral Resolution of Racemic 1-Cyclohexylethanamine

To obtain the individual enantiomers from the racemic mixture, a classical resolution using a chiral resolving agent is employed. (+)-Tartaric acid is a commonly used agent for this purpose.

<sup>[3]</sup>

## Experimental Protocol: Resolution of ( $\pm$ )-1-Cyclohexylethylamine

This protocol outlines a general procedure for the separation of the (S)-enantiomer from a racemic mixture.

### Materials:

- **( $\pm$ )-1-Cyclohexylethanamine**
- (+)-Tartaric acid (L-tartaric acid)
- Methanol
- 50% (w/v) Sodium Hydroxide (NaOH) solution
- Diethyl ether
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Standard laboratory glassware (Erlenmeyer flasks, separatory funnel, etc.)
- Heating mantle and magnetic stirrer
- Büchner funnel and vacuum flask
- Rotary evaporator

### Procedure:

- Diastereomeric Salt Formation:
  - Dissolve (+)-tartaric acid (0.5 molar equivalents relative to the amine) in a minimal amount of hot methanol in an Erlenmeyer flask with stirring.[3]
  - In a separate flask, dissolve racemic ( $\pm$ )-1-cyclohexylethylamine (1.0 molar equivalent) in methanol.
  - Slowly add the amine solution to the hot tartaric acid solution with continuous stirring. An exothermic reaction will occur, and a precipitate will begin to form.[3]

- Isolation of the Diastereomeric Salt:
  - Allow the mixture to cool to room temperature and then place it in an ice bath to maximize crystallization.
  - Collect the precipitated diastereomeric salt by vacuum filtration using a Büchner funnel.
  - Wash the crystals with a small amount of cold methanol to remove impurities.
- Liberation of the Free Amine:
  - Suspend the collected salt in water and add 50% NaOH solution until the solution is strongly alkaline (pH > 12). This will decompose the salt and liberate the free amine.
- Extraction and Purification:
  - Extract the aqueous solution with diethyl ether (3x).
  - Combine the organic extracts and dry over anhydrous MgSO<sub>4</sub>.
  - Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the enantiomerically enriched 1-cyclohexylethylamine.
- Verification of Enantiomeric Purity:
  - The optical purity of the resulting amine should be determined using a suitable analytical technique, such as chiral gas chromatography (GC) or by measuring its specific rotation.  
[\[1\]](#)  
[\[7\]](#)

## Spectroscopic Characterization

Spectroscopic methods are essential for the identification and characterization of **1-Cyclohexylethanamine**.

- Infrared (IR) Spectroscopy: As a primary amine, the IR spectrum will exhibit characteristic N-H stretching absorptions in the region of 3300-3500 cm<sup>-1</sup>.[\[9\]](#) Typically, two bands are observed for primary amines, corresponding to symmetric and asymmetric stretching modes.  
[\[9\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The proton NMR spectrum will show signals corresponding to the protons on the cyclohexyl ring, the methine proton adjacent to the nitrogen, the methyl group protons, and the amine protons. The N-H protons often appear as a broad signal and their chemical shift can be concentration-dependent.[9] The identity of the N-H signal can be confirmed by  $\text{D}_2\text{O}$  exchange, which will cause the signal to disappear.[9]
  - $^{13}\text{C}$  NMR: The carbon NMR spectrum will display distinct signals for the carbons of the cyclohexyl ring, the methine carbon, and the methyl carbon.[10]
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak ( $\text{M}^+$ ) corresponding to the molecular weight of the compound. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[9]

## Safety and Handling

**1-Cyclohexylethanamine** is a corrosive and flammable liquid that requires careful handling. [11][12]

- Hazards: Causes severe skin burns and eye damage.[11] It is also harmful if swallowed or in contact with skin.[11][12] The vapor is flammable.[11][12]
- Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13] Handle in a well-ventilated area or under a chemical fume hood.[13] Keep away from heat, sparks, and open flames.[13]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][13] It is sensitive to air.[5][8]

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.[13]

## Conclusion

**1-Cyclohexylethanamine** is a fundamentally important chiral amine with broad utility in organic synthesis. Its value as a resolving agent and a chiral building block is well-established, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its physical and chemical properties, as well as its synthetic methodologies, is essential for its effective and safe application in research and development.

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